

Application Notes: INT Formazan Assay for Antimicrobial Susceptibility Testing

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Compound of Interest

Compound Name: INT Formazan

Cat. No.: B1147712

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Introduction

The INT (2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride) formazan assay is a colorimetric method used to determine the susceptibility of microorganisms to antimicrobial agents. This technique serves as a reliable alternative to traditional methods like broth microdilution and disk diffusion, particularly when dealing with colored antimicrobial compounds or when a quantitative assessment of metabolic activity is desired.[1][2][3] The principle of the assay lies in the ability of metabolically active microbial cells to reduce the water-soluble, pale yellow tetrazolium salt (INT) into a stable, water-insoluble, red-colored formazan product.[4][5][6] This reduction is mediated by dehydrogenase enzymes within the electron transport system of viable cells.[2][4] The intensity of the red color is directly proportional to the number of viable microorganisms, allowing for the quantification of microbial growth or inhibition.

Principle of the Assay

The core of the INT assay is the biochemical reduction of the tetrazolium salt. In the presence of viable microorganisms, INT acts as an artificial electron acceptor. Dehydrogenase enzymes, crucial components of the cellular respiratory chain, transfer electrons from substrates to INT. This reduction process converts the soluble INT into an insoluble formazan, which precipitates as intracellular red crystals. The amount of formazan produced, and thus the intensity of the red color, correlates with the level of metabolic activity and cellular viability. In the context of antimicrobial susceptibility testing, a reduction in or absence of color development in the presence of an antimicrobial agent indicates inhibition of microbial growth.

Applications in Antimicrobial Research

The **INT formazan** assay is a versatile tool with several applications in the field of antimicrobial research and drug development:

- **Minimum Inhibitory Concentration (MIC) Determination:** The assay is widely used to determine the MIC of various antimicrobial compounds, including antibiotics, plant extracts, and novel synthetic molecules.[1][2] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. In the INT assay, this corresponds to the lowest concentration that inhibits the development of the red formazan color.
- **High-Throughput Screening:** The microplate format of the assay makes it highly amenable to high-throughput screening of large compound libraries for antimicrobial activity.[7]
- **Assessment of Bactericidal vs. Bacteriostatic Effects:** By modifying the protocol, the assay can provide insights into whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
- **Biofilm Susceptibility Testing:** The assay can be adapted to assess the susceptibility of microbial biofilms to antimicrobial agents, which is crucial as biofilms often exhibit increased resistance.

Advantages and Limitations

The **INT formazan** assay offers several advantages over traditional susceptibility testing methods:

- **Objectivity:** The colorimetric endpoint reduces the subjectivity associated with visual turbidity assessments.[8]
- **Sensitivity:** It can detect viable cells even at low densities.
- **Rapidity:** Results can often be obtained within a shorter incubation period compared to methods requiring visible turbidity.[5]

- **Compatibility with Colored Compounds:** The assay is particularly useful for testing colored natural product extracts that would interfere with turbidity-based measurements.[\[1\]](#)[\[2\]](#)

However, there are also some limitations to consider:

- **Interference from Reducing Compounds:** The presence of reducing agents in the test compound or growth medium can lead to false-positive results by chemically reducing INT.
- **Insolubility of Formazan:** The formazan product is insoluble and requires a solubilization step before spectrophotometric quantification, which can introduce an additional source of variability.[\[9\]](#)[\[10\]](#)
- **Metabolic Dependence:** The assay relies on active metabolism, and its accuracy can be affected by factors that influence microbial respiration.

Experimental Protocols

I. Determination of Minimum Inhibitory Concentration (MIC) using the **INT Formazan** Assay

This protocol outlines the steps for determining the MIC of an antimicrobial agent against a bacterial strain using the broth microdilution method coupled with INT as a viability indicator.

Materials:

- 96-well microtiter plates (sterile, flat-bottom)
- Bacterial culture in the logarithmic growth phase
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
- Antimicrobial agent stock solution
- INT (2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride) solution (typically 0.2 to 2 mg/mL in sterile water or phosphate-buffered saline)
- Sterile phosphate-buffered saline (PBS)
- Multichannel pipette

- Incubator
- Microplate reader (optional, for quantitative analysis)
- Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO) or a solution of 5% SDS in buffered DMF/DMSO)[9]

Procedure:

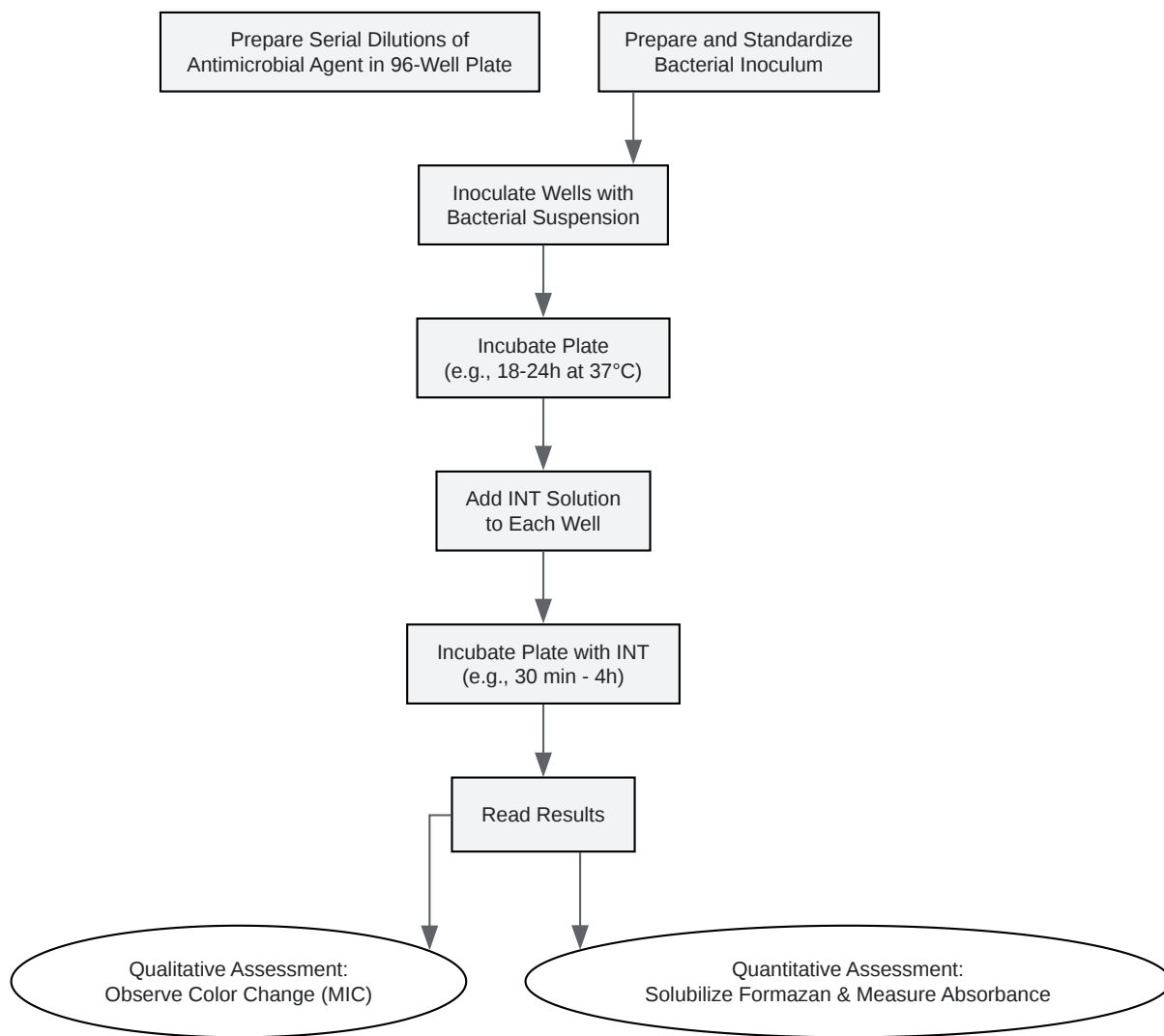
- Preparation of Antimicrobial Dilutions:
 - Prepare a serial two-fold dilution of the antimicrobial agent in the appropriate broth medium directly in the 96-well microtiter plate.
 - Typically, add 100 μ L of broth to wells 2 through 12. Add 200 μ L of the highest concentration of the antimicrobial agent to well 1.
 - Perform a serial dilution by transferring 100 μ L from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 100 μ L from well 10.
 - Well 11 serves as the growth control (no antimicrobial agent).
 - Well 12 serves as the sterility control (broth only).
- Inoculum Preparation:
 - Prepare a bacterial inoculum suspension from an overnight culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[11]
 - Dilute this standardized suspension in the broth medium to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.
- Inoculation:
 - Inoculate each well (except the sterility control) with 100 μ L of the diluted bacterial suspension. The final volume in each well will be 200 μ L.

- Incubation:
 - Cover the microtiter plate and incubate at the optimal temperature for the test organism (e.g., 37°C for most clinical isolates) for a specified period (typically 18-24 hours).[\[12\]](#)
- Addition of INT:
 - After the initial incubation, add 20-40 µL of the INT solution to each well.[\[1\]](#)
 - Re-incubate the plate for a period ranging from 30 minutes to 4 hours at the optimal growth temperature, protected from light.[\[1\]](#) The incubation time with INT should be optimized for the specific microorganism being tested.
- Reading the Results:
 - Qualitative Assessment: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the color change to red. The well will remain the initial pale yellow color.
 - Quantitative Assessment:
 - If a quantitative result is desired, the insoluble formazan must be solubilized.
 - Centrifuge the plate to pellet the formazan crystals.
 - Carefully remove the supernatant.
 - Add a sufficient volume of a solubilizing agent (e.g., 100 µL of DMSO) to each well and mix thoroughly to dissolve the formazan.[\[13\]](#)
 - Measure the absorbance at a wavelength between 480 and 492 nm using a microplate reader.[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - The MIC can be defined as the lowest concentration of the antimicrobial agent that shows a significant reduction (e.g., ≥90%) in absorbance compared to the growth control.

Data Presentation

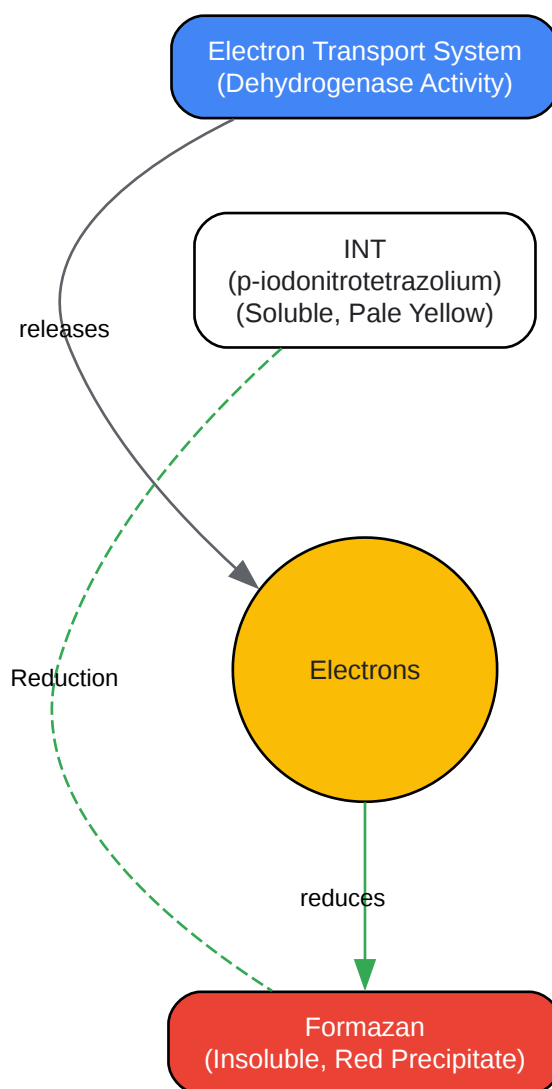
Parameter	Typical Range/Value	Reference
Bacterial Inoculum Density	1 x 10 ⁵ to 10 ⁷ CFU/mL	[5] [17]
INT Concentration	0.2 - 2.0 mg/mL	[1] [2]
Incubation Time (Antimicrobial)	18 - 24 hours	[8] [12]
Incubation Time (with INT)	30 minutes - 4 hours	[1] [13]
Absorbance Wavelength	480 - 492 nm	[14] [15] [16]
Solubilizing Agent	DMSO, DMF with SDS	[9] [10]

Visualizations



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Experimental workflow for the **INT formazan** assay.



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Biochemical principle of the **INT formazan** assay.

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